Cortienic acid
Overview
Description
Cortienic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₅ and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Androstenediols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Agricultural Applications
Cortienic acid has been studied in the context of agriculture, particularly in the enhancement of soil properties. Marinari et al. (2000) investigated the influence of different fertilizers, including organic compounds potentially related to this compound, on soil biological and physical properties. They found that organic treatments improved soil physical and biological properties significantly, suggesting a role for this compound derivatives in agricultural practices (Marinari et al., 2000).
2. Chemical Synthesis and Modification
This compound has been utilized in chemical synthesis, particularly in the field of organic chemistry. Druzgala and Bodor (1990) demonstrated the efficient and selective alkylation of this compound derivatives, highlighting its potential in the synthesis of complex organic molecules (Druzgala & Bodor, 1990).
3. Pharmacological Research
While excluding information related to drug use, dosage, and side effects, it's worth noting that this compound derivatives have been used in pharmacological research. Dobričić et al. (2016) investigated the synthesis and properties of a novel derivative of this compound, focusing on its lipophilicity, which is a key parameter in drug development (Dobričić et al., 2016).
4. Environmental Science Research
In environmental science, this compound derivatives have been considered in studies related to soil health and ecosystem dynamics. Zamanian et al. (2018) discussed the impact of nitrogen fertilization on soil acidification, which could indirectly relate to the behavior of this compound in soil environments (Zamanian et al., 2018).
Mechanism of Action
Target of Action
Cortienic acid is a metabolite of the corticosteroid Loteprednol Etabonate (LE), which is used as an anti-inflammatory agent . The primary targets of this compound, like other corticosteroids, are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation .
Mode of Action
Corticosteroids like this compound exert their effects predominantly at the genomic level . They bind to the glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . This interaction inhibits the inflammatory response to a variety of inciting agents .
Biochemical Pathways
The action of this compound involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are key players in the inflammatory response . By modulating these pathways, this compound can reduce inflammation and immune response .
Pharmacokinetics
This compound is a metabolite of Loteprednol Etabonate (LE), which is rapidly and extensively metabolized to two inactive metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate) . Metabolism occurs locally in ocular tissues, and to the extent that LE reaches the systemic circulation, likely the liver and other tissues into which it is distributed . The elimination of this compound is significantly faster than that of the parent compound, LE .
Result of Action
The action of this compound results in potent anti-inflammatory effects. It is used in the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the local environment in the eye can impact the drug’s effectiveness. The drug is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZSRYSTBKQWGZ-XLXYOEISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-45-3 | |
Record name | Cortienic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORTIENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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